5-Heptylbenzo[f]quinazoline-1,3-diamine
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Overview
Description
5-Heptylbenzo[f]quinazoline-1,3-diamine is a heterocyclic compound with the molecular formula C19H24N4. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a quinazoline core with a heptyl side chain, making it a unique structure within this chemical class.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Heptylbenzo[f]quinazoline-1,3-diamine typically involves the condensation of appropriate aniline derivatives with heptyl-substituted benzaldehydes, followed by cyclization and amination reactions. Common synthetic methods include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, forming the quinazoline core.
Microwave-assisted reaction: This method accelerates the reaction process, providing higher yields in shorter times.
Metal-mediated reaction: Transition metals like palladium or copper are used to catalyze the formation of the quinazoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions from the synthetic routes mentioned above. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound are used as intermediates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline compounds depending on the nucleophile used.
Scientific Research Applications
5-Heptylbenzo[f]quinazoline-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving kinases.
Medicine: Explored for its anticancer, antihypertensive, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Heptylbenzo[f]quinazoline-1,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various signaling pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Quinazoline: The parent compound with a simpler structure.
4-Aminoquinazoline: Another derivative with different substitution patterns.
2-Phenylquinazoline: A compound with a phenyl group instead of a heptyl chain.
Uniqueness: 5-Heptylbenzo[f]quinazoline-1,3-diamine stands out due to its heptyl side chain, which can influence its lipophilicity and biological activity. This unique structure may provide enhanced interactions with lipid membranes and specific molecular targets, making it a valuable compound for further research and development .
Properties
CAS No. |
53526-06-0 |
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Molecular Formula |
C19H24N4 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
5-heptylbenzo[f]quinazoline-1,3-diamine |
InChI |
InChI=1S/C19H24N4/c1-2-3-4-5-6-10-14-12-13-9-7-8-11-15(13)16-17(14)22-19(21)23-18(16)20/h7-9,11-12H,2-6,10H2,1H3,(H4,20,21,22,23) |
InChI Key |
RQLREYCMBDLNOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC2=CC=CC=C2C3=C1N=C(N=C3N)N |
Origin of Product |
United States |
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